

# Application Notes & Protocols: Assessing EDP-305 Efficacy with In Vivo Imaging

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Compound of Interest		
Compound Name:	Edp-305	
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#### Introduction

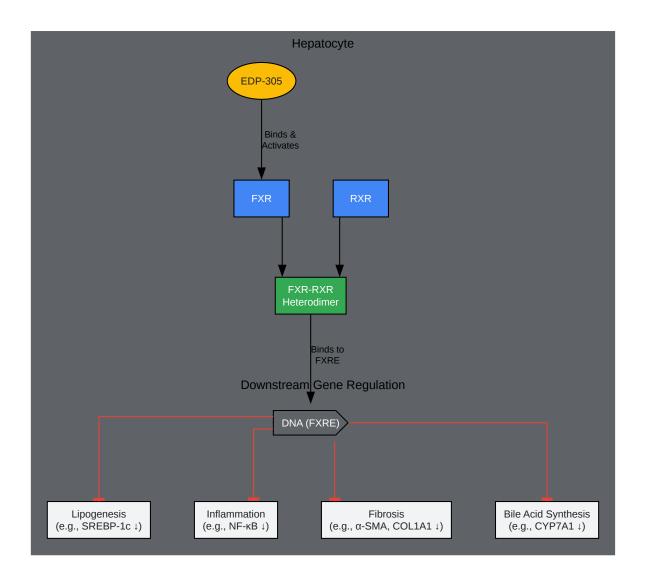
**EDP-305** is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR).[1] [2][3] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR has shown therapeutic potential in treating chronic liver diseases like non-alcoholic steatohepatitis (NASH) by reducing liver fat accumulation (steatosis), inflammation, and fibrosis.[5][6][7][8] Preclinical studies have demonstrated that **EDP-305** can reduce the expression of genes involved in fibrosis, decrease hepatocyte ballooning, and lower NAFLD Activity Scores (NAS). [1][2][3]

These application notes provide an overview and detailed protocols for utilizing non-invasive, quantitative in vivo imaging techniques to assess the therapeutic efficacy of **EDP-305** in preclinical and clinical research settings. The described methods allow for longitudinal monitoring of key NASH pathological features, offering robust, reproducible alternatives to invasive liver biopsies.[9]

### **FXR Signaling Pathway in NASH Pathogenesis**

**EDP-305** binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the DNA to regulate the expression of target genes. This regulation leads to decreased lipogenesis and inflammation, and a reduction in fibrosis, addressing the core components of NASH pathology.





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Caption: Simplified FXR signaling pathway activated by EDP-305.

# **Application 1: Quantitative Assessment of Anti- Steatotic Effects**



Technique: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive imaging biomarker that accurately and quantitatively measures the fraction of protons bound to fat throughout the entire liver.[10][11] It has emerged as a superior alternative to biopsy for quantifying changes in hepatic steatosis in NASH clinical trials.[10][12]

### Illustrative Data: Change in Liver Fat Content

The following table presents illustrative data demonstrating the potential effect of **EDP-305** on liver fat as measured by MRI-PDFF.

Cohort	N	Baseline MRI-PDFF (%) (Mean ± SD)	Week 12 MRI-PDFF (%) (Mean ± SD)	Mean Absolute Change (%)	P-value
Placebo	50	18.5 ± 5.2	18.1 ± 5.5	-0.4	>0.05
EDP-305 (Low Dose)	50	19.1 ± 4.9	14.5 ± 4.1	-4.6	<0.01
EDP-305 (High Dose)	50	18.8 ± 5.1	11.2 ± 3.8	-7.6	<0.001

## **Protocol: MRI-PDFF for Hepatic Steatosis Quantification**

- 1. Subject Preparation:
- Subjects should fast for a minimum of 4 hours prior to the scan to reduce postprandial metabolic effects.
- Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).
- Provide instructions for breath-holding to minimize motion artifacts.
- 2. Image Acquisition:
- Scanner: Use a 1.5T or 3.0T MRI scanner equipped with a torso phased-array coil.



- Sequence: Employ a 3D spoiled gradient-echo sequence with multiple echoes (e.g., 6-10 echoes) to acquire data for water-fat separation.
- Parameters (Typical):
  - Repetition Time (TR): <20 ms</li>
  - Echo Times (TE): Multiple TEs with specific spacing to correct for T2\* decay (e.g., starting at ~1.2 ms with ~1.1 ms increments on 3.0T).
  - Flip Angle: Low flip angle (e.g., 3-5 degrees) to minimize T1 bias.
  - Coverage: Ensure full coverage of the liver in a single breath-hold.
- 3. Data Processing and Analysis:
- Use scanner-integrated or offline software that employs a multi-echo, multi-peak spectral model to generate PDFF maps. This corrects for factors like T1 bias, T2\* decay, and the multi-spectral nature of fat.[12]
- Draw multiple regions of interest (ROIs) on the PDFF maps, typically one in each of the nine liver segments, avoiding large vessels and biliary ducts.
- Calculate the mean PDFF across all ROIs to obtain a whole-liver average fat fraction. The value is expressed as a percentage.

## **Application 2: Monitoring Anti-Fibrotic Efficacy**

Technique: Magnetic Resonance Elastography (MRE)

MRE is a non-invasive technique that measures the stiffness of liver tissue by analyzing the propagation of low-frequency mechanical waves.[13][14] Liver stiffness is a direct physical consequence of fibrosis, and MRE has demonstrated high accuracy for detecting and staging liver fibrosis.[13][15][16]

### Illustrative Data: Change in Liver Stiffness

The table below provides example data showing the potential of **EDP-305** to reduce liver stiffness, a surrogate for fibrosis.



Cohort	N	Baseline Liver Stiffness (kPa) (Mean ± SD)	Month 6 Liver Stiffness (kPa) (Mean ± SD)	Mean Absolute Change (kPa)	P-value
Placebo	45	4.1 ± 0.8	4.2 ± 0.9	+0.1	>0.05
EDP-305 (Low Dose)	45	4.2 ± 0.9	3.7 ± 0.7	-0.5	<0.05
EDP-305 (High Dose)	45	4.3 ± 0.8	3.4 ± 0.6	-0.9	<0.01

#### **Protocol: MRE for Liver Stiffness Assessment**

- 1. Subject Preparation:
- Subjects should fast for at least 4 hours to avoid confounding increases in liver stiffness due to food intake.
- · Screen for MRI contraindications.
- 2. MRE System Setup:
- An active driver system (generates vibrations) is connected to a passive driver (a small, drum-like pad).
- Place the passive driver on the subject's right upper quadrant, over the liver. Secure with an elastic band to ensure good contact.
- 3. Image Acquisition:
- Scanner: 1.5T or 3.0T MRI system.
- Sequence: Use a 2D gradient-echo MRE sequence synchronized with the mechanical waves.
- Procedure:



- Acquire axial images of the liver.
- The sequence captures the propagation of shear waves through the liver tissue during a series of breath-holds.[17]
- Typically, four axial slices are acquired to ensure adequate sampling of the liver parenchyma.
- 4. Data Processing and Analysis:
- The raw phase-contrast images are processed by specialized inversion software to generate quantitative maps of tissue stiffness, called elastograms.
- The software calculates stiffness in kilopascals (kPa).
- Draw a large ROI on the elastogram, encompassing as much of the liver parenchyma as
  possible while avoiding vessels, the liver edge, and areas of poor wave propagation.
- The mean stiffness value from this ROI is recorded as the liver stiffness measurement.

# **Application 3: Assessing Anti-Inflammatory Activity**

Technique:18F-FDG Positron Emission Tomography (PET)

PET imaging with the tracer 18F-fluorodeoxyglucose (18F-FDG) can be used to assess inflammation.[18] Inflammatory cells exhibit high metabolic activity and increased glucose uptake, which can be visualized and quantified with FDG-PET.[19] Dynamic PET scanning allows for kinetic modeling to determine the rate of glucose transport (K1), which has been shown to correlate with the histologic grades of liver inflammation in NASH.[20][21]

# Illustrative Data: Change in Liver Inflammation Marker (K1)

This table shows hypothetical data on how **EDP-305** might alter the FDG transport rate, indicating a reduction in inflammation.



Cohort	N	Baseline K1 Rate (mL/min/10 0g) (Mean ± SD)	Week 12 K1 Rate (mL/min/10 0g) (Mean ± SD)	Mean Absolute Change	P-value
Placebo	30	12.5 ± 2.1	12.3 ± 2.3	-0.2	>0.05
EDP-305 (Low Dose)	30	12.8 ± 2.3	10.9 ± 1.9	-1.9	<0.05
EDP-305 (High Dose)	30	12.6 ± 2.2	9.5 ± 1.8	-3.1	<0.01

# Protocol: Dynamic 18F-FDG PET/CT for Liver Inflammation

- 1. Subject Preparation:
- Subjects must fast for at least 6 hours to ensure low plasma insulin and glucose levels.
- Check blood glucose levels prior to tracer injection; levels should ideally be below 200 mg/dL.
- Provide adequate hydration.
- 2. Image Acquisition:
- Scanner: A clinical PET/CT scanner.
- Tracer: Administer a weight-based dose of 18F-FDG intravenously.
- Dynamic Scan: Begin PET acquisition immediately upon tracer injection. Acquire dynamic data over the liver for 30-60 minutes.
- CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
   [21]

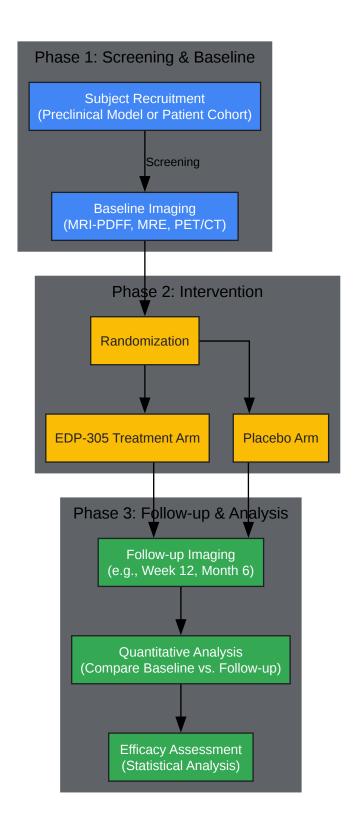


- 3. Data Processing and Analysis:
- Reconstruct the dynamic PET images.
- Draw ROIs over the liver parenchyma and a large artery (e.g., descending aorta) to derive the tissue time-activity curve (TAC) and the image-derived input function, respectively.
- Apply a dual-input kinetic model (accounting for both hepatic artery and portal vein blood supply) to the data to calculate the FDG blood-to-tissue transport rate (K1).[21]
- A decrease in the K1 value post-treatment would suggest a reduction in hepatic inflammation.

## **Overall Experimental Workflow**

The following diagram illustrates a typical longitudinal workflow for assessing the efficacy of a therapeutic agent like **EDP-305** using a multi-modal imaging approach.





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Caption: High-level workflow for an in vivo imaging study.



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